molecular formula C46H73N15O10 B3344523 Tyr-gly-gly-phe-leu-arg-lys-arg CAS No. 75106-72-8

Tyr-gly-gly-phe-leu-arg-lys-arg

Cat. No. B3344523
CAS RN: 75106-72-8
M. Wt: 996.2 g/mol
InChI Key: GXIGXAWITGVGNI-NGTAMTFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Tyr-gly-gly-phe-leu-arg-lys-arg” is a sequence of amino acids. Each amino acid in the sequence is represented by a three-letter abbreviation. For example, “Tyr” stands for Tyrosine, “Gly” for Glycine, “Phe” for Phenylalanine, “Leu” for Leucine, “Arg” for Arginine, and “Lys” for Lysine .


Synthesis Analysis

Peptides are typically synthesized through a process known as peptide synthesis. This involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The specific process for synthesizing “Tyr-gly-gly-phe-leu-arg-lys-arg” is not detailed in the available resources .


Molecular Structure Analysis

The molecular formula of “Tyr-gly-gly-phe-leu-arg-lys-arg” is C28H37N5O7. It has an average mass of 555.623 Da and a monoisotopic mass of 555.269287 Da . The specific 3D structure would depend on the arrangement and orientation of the amino acids in the sequence.


Chemical Reactions Analysis

The chemical reactions involving “Tyr-gly-gly-phe-leu-arg-lys-arg” would depend on the specific context. For example, in the presence of certain enzymes, it could undergo hydrolysis to break down into its constituent amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyr-gly-gly-phe-leu-arg-lys-arg” would depend on factors such as its structure, the environment, and the presence of other molecules. For instance, its solubility, stability, and reactivity could vary under different conditions .

Mechanism of Action

The mechanism of action of “Tyr-gly-gly-phe-leu-arg-lys-arg” would depend on its specific role in a biological system. For example, if it were part of a larger protein, its function could be determined by the overall structure and function of that protein .

Safety and Hazards

The safety and hazards associated with “Tyr-gly-gly-phe-leu-arg-lys-arg” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. It’s important to handle all peptides with appropriate safety precautions .

Future Directions

The future research directions for “Tyr-gly-gly-phe-leu-arg-lys-arg” could involve exploring its potential roles in biological systems, developing methods for its synthesis and purification, and investigating its interactions with other molecules .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H73N15O10/c1-27(2)22-35(42(68)59-33(13-8-20-53-45(49)50)40(66)58-32(12-6-7-19-47)41(67)60-34(44(70)71)14-9-21-54-46(51)52)61-43(69)36(24-28-10-4-3-5-11-28)57-38(64)26-55-37(63)25-56-39(65)31(48)23-29-15-17-30(62)18-16-29/h3-5,10-11,15-18,27,31-36,62H,6-9,12-14,19-26,47-48H2,1-2H3,(H,55,63)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,69)(H,70,71)(H4,49,50,53)(H4,51,52,54)/t31-,32-,33-,34-,35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIGXAWITGVGNI-NGTAMTFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H73N15O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14213896

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-gly-gly-phe-leu-arg-lys-arg
Reactant of Route 2
Tyr-gly-gly-phe-leu-arg-lys-arg
Reactant of Route 3
Tyr-gly-gly-phe-leu-arg-lys-arg
Reactant of Route 4
Tyr-gly-gly-phe-leu-arg-lys-arg
Reactant of Route 5
Tyr-gly-gly-phe-leu-arg-lys-arg
Reactant of Route 6
Tyr-gly-gly-phe-leu-arg-lys-arg

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